molecular formula C16H15ClN4O3S2 B2404559 4-(2-(4-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide CAS No. 851979-16-3

4-(2-(4-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide

Cat. No.: B2404559
CAS No.: 851979-16-3
M. Wt: 410.89
InChI Key: JXRBOOMJIMXFEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-(2-(4-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide is a sophisticated chemical reagent designed for research applications. It features a hybrid structure combining a 4-chlorobenzothiazole moiety, a hydrazine linker, and a N,N-dimethylbenzenesulfonamide group. This molecular architecture is of significant interest in medicinal chemistry, particularly in the development of enzyme inhibitors. Compounds incorporating benzenesulphonamide groups are recognized for their strong zinc-binding affinity, making them potent inhibitors of carbonic anhydrase (CA) enzymes . The benzothiazole scaffold is similarly known for its diverse pharmacological profiles. Researchers can leverage this compound as a key intermediate or lead structure in projects targeting human cytosolic carbonic anhydrase isoforms (such as hCA I, II, and VII) or bacterial carbonic anhydrases . Inhibition of these enzymes is a validated strategy for investigating therapeutic pathways for conditions like glaucoma, neuropathic pain, and infectious diseases . The presence of the sulphonamide "warhead" is crucial for binding to the active site of CAs, while the chlorobenzothiazole-hydrazine tail can be explored for interactions with variable regions of the enzyme to enhance selectivity towards specific isoforms . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-[[(4-chloro-1,3-benzothiazol-2-yl)amino]carbamoyl]-N,N-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN4O3S2/c1-21(2)26(23,24)11-8-6-10(7-9-11)15(22)19-20-16-18-14-12(17)4-3-5-13(14)25-16/h3-9H,1-2H3,(H,18,20)(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXRBOOMJIMXFEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NNC2=NC3=C(S2)C=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(4-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide typically involves multiple steps. One common route starts with the preparation of the benzothiazole ring, followed by the introduction of the hydrazinecarbonyl group and the sulfonamide moiety. The reaction conditions often require specific reagents and catalysts to ensure high yield and purity.

    Benzothiazole Formation: The benzothiazole ring can be synthesized by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Hydrazinecarbonyl Introduction: The hydrazinecarbonyl group is introduced by reacting the benzothiazole derivative with hydrazine hydrate in the presence of a suitable catalyst.

    Sulfonamide Formation: The final step involves the reaction of the intermediate compound with N,N-dimethylbenzenesulfonyl chloride under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(2-(4-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the hydrazinecarbonyl group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide nitrogen or the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of sulfonamide derivatives, including those similar to 4-(2-(4-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide. Research indicates that compounds with a benzothiazole moiety exhibit significant activity against various bacterial strains. For example, derivatives have been shown to inhibit both Gram-positive and Gram-negative bacteria, suggesting potential for treating bacterial infections .

Anticancer Properties

The anticancer potential of this compound is notable. Research has demonstrated that benzothiazole derivatives can induce apoptosis in cancer cells. A study highlighted that certain hydrazone derivatives displayed cytotoxic effects against human breast adenocarcinoma cell lines (MCF7), with molecular docking studies supporting their mechanism of action by binding to specific cancer-related targets .

Anti-inflammatory Effects

Compounds similar to this compound have also shown promise in reducing inflammation. The anti-inflammatory activity is attributed to their ability to inhibit pro-inflammatory cytokines and enzymes, making them candidates for treating inflammatory diseases .

Pesticidal Activity

Research into the pesticidal properties of benzothiazole derivatives has revealed their effectiveness against various pests and pathogens in agriculture. The incorporation of hydrazinecarbonyl groups enhances their bioactivity, making them suitable for developing new agrochemicals aimed at pest control .

Synthesis of Novel Materials

In material science, the unique chemical structure of this compound allows for its use in synthesizing novel polymers and composites. These materials can exhibit enhanced thermal stability and mechanical properties, which are valuable in various industrial applications .

Mechanism of Action

The mechanism of action of 4-(2-(4-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs and their differences are summarized below:

Compound Name / ID Core Structure Substituents/Modifications Key Properties/Effects
Target Compound 4-Chlorobenzo[d]thiazole Hydrazinecarbonyl linker; N,N-dimethylbenzenesulfonamide Enhanced electronic effects from Cl; potential for hydrogen bonding via sulfonamide
4-(2-(4,6-Dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide 4,6-Dimethylbenzo[d]thiazole Methyl groups at positions 4 and 6 of benzothiazole Increased lipophilicity; reduced electron-withdrawing effects compared to Cl
N-(4-Chlorobenzo[d]thiazol-2-yl)cyclopropanecarboxamide 4-Chlorobenzo[d]thiazole Cyclopropanecarboxamide substituent Steric hindrance from cyclopropane; altered hydrogen-bonding capacity
4-Chloro-2-(6-chlorobenzo[1,3]dioxol-5-ylmethylthio)-N-[imino(...)]benzenesulfonamide (11) Chlorobenzo[d]thiazole Thioether linkage; additional chloro and methyl groups Enhanced rigidity; potential for redox activity via thioether
2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide Benzimidazole Thiosemicarbazone linker; benzimidazole core Improved π-π stacking; distinct tautomeric behavior

Spectral Data Comparison :

  • IR Spectroscopy :
    • Target Compound (Inferred): Expected C=O stretch (~1660–1680 cm⁻¹), NH stretches (~3150–3300 cm⁻¹), and S=O sulfonamide bands (~1350 cm⁻¹).
    • Triazole Derivatives : Absence of C=O (1663–1682 cm⁻¹) confirms cyclization to thiones.
    • Thiosemicarbazones : C=S absorption at ~1243 cm⁻¹ and NH bands at ~3278–3414 cm⁻¹.

Physicochemical Properties

Property Target Compound (Inferred) 4,6-Dimethyl Analog Cyclopropanecarboxamide
Melting Point Not reported Not reported Not reported
Solubility Moderate (polar aprotic solvents) Higher lipophilicity Low (steric hindrance)
Electronic Effects Strong electron-withdrawing (Cl) Electron-donating (CH₃) Neutral (cyclopropane)

Biological Activity

The compound 4-(2-(4-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the synthesis, biological activity, and structure-activity relationships (SAR) of this compound, drawing on various studies and case reports.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C17H18ClN3O2S
  • Molecular Weight : 363.86 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process may include the formation of the hydrazine carbonyl moiety followed by sulfonamide linkage, utilizing reagents such as 4-chlorobenzo[d]thiazole and N,N-dimethylbenzenesulfonamide.

Anticancer Activity

Recent studies have highlighted the compound's anticancer properties , particularly against various human cancer cell lines. The National Cancer Institute (NCI) evaluated several related sulfonamides, revealing that compounds with similar structures exhibited significant antiproliferative activity.

  • In Vitro Studies :
    • The compound showed promising results in inhibiting the growth of cancer cells in vitro. For instance, compounds bearing similar structural features demonstrated GI50 values ranging from 2.02 to 7.82 μM across multiple cell lines including leukemia and solid tumors .
    • A notable study indicated that derivatives with specific substitutions on the benzothiazole moiety displayed enhanced selectivity towards certain cancer types, suggesting a potential for targeted therapy .
  • Mechanism of Action :
    • The mechanism by which these compounds exert their effects may involve interference with cellular proliferation pathways and induction of apoptosis in cancer cells. The presence of the hydrazine and sulfonamide groups is thought to contribute to their biological activity through interactions with specific molecular targets within the cell .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies conducted on related compounds suggest that modifications to the benzothiazole ring and hydrazine moiety can significantly affect biological activity:

Modification Effect on Activity
Substitution at position 4 on benzothiazoleIncreased potency against certain cancer cell lines
Variation in hydrazine carbonyl substituentsAltered selectivity towards different cancer types
Presence of electron-withdrawing groupsEnhanced overall activity

Case Studies

Several case studies have documented the efficacy of similar compounds in clinical settings:

  • Case Study 1 : A derivative was tested against ovarian and lung carcinoma cell lines, showing a remarkable reduction in cell viability, indicating its potential as a therapeutic agent .
  • Case Study 2 : In vivo studies using animal models demonstrated significant tumor regression when treated with related sulfonamide derivatives, supporting their development as anticancer drugs .

Q & A

Q. What are the key synthetic strategies for 4-(2-(4-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide?

The synthesis typically involves coupling a 4-chlorobenzothiazole hydrazine derivative with a dimethylbenzenesulfonamide carbonyl precursor. Key steps include:

  • Hydrazine formation : Reacting 4-chlorobenzothiazole-2-carboxylic acid hydrazide with a sulfonamide-activated carbonyl group (e.g., via mixed anhydride or carbodiimide coupling) .
  • Solvent selection : Ethanol or DMF under reflux conditions (~80–100°C) to enhance solubility and reaction efficiency .
  • Purification : Column chromatography or recrystallization using ethanol/water mixtures to isolate the product with >90% purity .

Q. How is structural characterization performed for this compound?

Confirmatory analyses include:

  • NMR spectroscopy : Key peaks include δ 7.8–8.2 ppm (aromatic protons), δ 3.1 ppm (N,N-dimethyl groups), and δ 10.5 ppm (hydrazine NH) .
  • IR spectroscopy : Stretching vibrations at ~1650 cm⁻¹ (amide C=O) and ~1350 cm⁻¹ (sulfonamide S=O) .
  • Mass spectrometry : Molecular ion peaks matching the exact mass (e.g., m/z 435.05 for C₁₇H₁₅ClN₄O₃S₂) .

Q. What are the primary solubility and stability considerations for this compound?

  • Solubility : Poor in water; soluble in DMSO, DMF, and dichloromethane. Stability in these solvents is maintained at 4°C for short-term storage .
  • Degradation : Susceptible to hydrolysis under alkaline conditions (pH > 9) due to the hydrazinecarbonyl group. Store desiccated at -20°C for long-term stability .

Advanced Research Questions

Q. How can conflicting bioactivity data from different assays be resolved?

Discrepancies in biological results (e.g., antimicrobial IC₅₀ values) may arise from:

  • Assay conditions : Variations in bacterial strain susceptibility or culture media (e.g., Mueller-Hinton vs. LB broth) .
  • Compound purity : Impurities >5% can skew results; validate via HPLC before testing .
  • Structural analogs : Compare with 4-ethoxy or 6-fluoro benzothiazole derivatives to isolate substituent effects .

Q. What methodologies optimize the compound’s reactivity in nucleophilic substitution reactions?

To enhance reactivity of the hydrazinecarbonyl group:

  • Catalysts : Use DMAP or pyridine to activate carbonyl electrophilicity .
  • Temperature control : Reactions at 0–5°C reduce side-product formation during acylhydrazone formation .
  • Stoichiometry : Maintain a 1:1.2 molar ratio of hydrazine to sulfonamide precursor to drive completion .

Q. How does the chlorobenzothiazole moiety influence binding to biological targets?

Computational and experimental approaches include:

  • Docking studies : The 4-chloro group enhances hydrophobic interactions with ATP-binding pockets in kinases (e.g., EGFR) .
  • SAR analysis : Replace chlorine with electron-withdrawing groups (e.g., nitro) to test potency against cancer cell lines (e.g., MCF-7) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.